molecular formula C25H20N4O4S2 B12202208 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione

Cat. No.: B12202208
M. Wt: 504.6 g/mol
InChI Key: MTPRQYFSAUNLFQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrrolidine-2,3-dione derivative with multiple pharmacophoric substituents. Its core pyrrolidine-2,3-dione scaffold is substituted at the 4-position with a hydroxy(5-methylfuran-2-yl)methylidene group, at the 1-position with a 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl moiety, and at the 5-position with a pyridin-4-yl group.

Properties

Molecular Formula

C25H20N4O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-pyridin-4-yl-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N4O4S2/c1-14-3-6-16(7-4-14)13-34-25-28-27-24(35-25)29-20(17-9-11-26-12-10-17)19(22(31)23(29)32)21(30)18-8-5-15(2)33-18/h3-12,20,31H,13H2,1-2H3

InChI Key

MTPRQYFSAUNLFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

γ-Keto Ester Cyclization

A γ-keto ester (e.g., ethyl 3-oxo-2-phenylpropanoate) reacts with a primary amine under acidic conditions to form the pyrrolidine-2,3-dione. This method is scalable and yields high-purity products.

Example Reaction Pathway

  • Starting Material : Ethyl 3-oxo-2-phenylpropanoate

  • Reagent : Primary amine (e.g., benzylamine)

  • Conditions : HCl (catalytic), ethanol, reflux.

One-Pot Three-Component Reactions

Pyrrolidine-2,3-diones can be synthesized via condensation of aldehydes, ketones, and amines. This method is efficient for generating diverse substituents.

Example Reaction Pathway

  • Components : Pyridine-4-carbaldehyde, γ-keto ester, amine

  • Conditions : Solvent-free, microwave-assisted synthesis.

Functionalization at the 1-Position (Thiadiazole Moiety)

The 1,3,4-thiadiazole group is introduced via nucleophilic substitution or coupling reactions.

Thiadiazole Ring Formation

1,3,4-Thiadiazoles are synthesized from hydrazonoyl halides and thiosemicarbazides. For this compound:

  • Intermediate : 5-Chloro-1,3,4-thiadiazole-2-amine

  • Reagent : (4-Methylbenzyl)thiol

  • Conditions : Base (e.g., K₂CO₃), DMF, 60°C.

Mechanism :

  • Step 1 : Displacement of chlorine by (4-methylbenzyl)thiol.

  • Step 2 : Attachment to pyrrolidine via alkylation or Buchwald-Hartwig coupling.

Alternative Pathway via Thiourea

  • Intermediate : Thiourea derivative

  • Cyclization : CS₂ and PCl₅.

Installation of the 5-(Pyridin-4-yl) Group

The pyridin-4-yl substituent is introduced via cross-coupling or direct substitution.

Suzuki-Miyaura Coupling

  • Intermediate : 5-Bromo-pyrrolidine-2,3-dione

  • Reagent : Pyridin-4-ylboronic acid

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.

Nucleophilic Aromatic Substitution

For electron-deficient pyrrolidine systems, direct substitution with pyridine-4-ol may be feasible under basic conditions.

Formation of the 4-[Hydroxy(5-methylfuran-2-yl)methylidene] Group

This group is synthesized via Knoevenagel condensation or Wittig reaction.

Knoevenagel Condensation

  • Intermediate : 4-Keto-pyrrolidine-2,3-dione

  • Reagent : 5-Methylfuran-2-carbaldehyde

  • Base : Piperidine, EtOH, reflux.

Wittig Reaction

  • Intermediate : 4-Keto-pyrrolidine-2,3-dione

  • Reagent : (5-Methylfuran-2-yl)methylidene triphenylphosphorane

  • Conditions : THF, 0°C to rt.

Stereochemical Control (4E Configuration)

The (4E) configuration is critical. Methods to ensure this include:

  • Thermodynamic Control : Heating intermediates to favor the trans-isomer.

  • Kinetic Control : Low-temperature reactions to trap the desired stereoisomer.

Key Data Table: Reaction Steps and Conditions

Step Reagents/Conditions Yield Reference
1γ-Keto ester + amine, HCl, EtOH, reflux80–90%
25-Chlorothiadiazole + (4-methylbenzyl)thiol, K₂CO₃, DMF, 60°C70–75%
3Suzuki coupling, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O65–70%
4Knoevenagel condensation, piperidine, EtOH, reflux85–90%
5Stereoselective control via heatingN/A

Challenges and Optimization

  • Regioselectivity : Competing reactions during thiadiazole formation require careful control of reaction time and temperature.

  • Purification : Final compound purification via column chromatography (SiO₂, EtOAc/hexane) is essential due to polar functional groups.

  • Functional Group Compatibility : Protecting groups (e.g., TMS for hydroxyl) may be necessary during multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The thiadiazole and furan rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_4O_4S, indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Characteristics

The compound features:

  • A pyrrolidine core, known for its versatility in drug design.
  • A thiadiazole moiety, which is associated with various pharmacological activities.
  • Hydroxy and furan groups that may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds demonstrate significant antimicrobial properties. The incorporation of the thiadiazole moiety in this compound suggests potential effectiveness against various pathogens. Studies have highlighted that thiadiazole derivatives can exhibit broad-spectrum activity against bacteria and fungi, making them candidates for antibiotic development .

Anticancer Properties

Pyrrolidine derivatives have been reported to possess anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that certain pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific combination of the pyrrolidine and thiadiazole structures in this compound may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

The presence of hydroxyl and furan groups may contribute to anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for treating inflammatory diseases .

Neuroprotective Effects

Given the involvement of pyrrolidine derivatives in neurological disorders, this compound may also be investigated for neuroprotective effects. Some studies have indicated that pyrrolidine-based compounds can protect neuronal cells from oxidative stress and apoptosis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrrolidine core.
  • Functionalization of the thiadiazole ring to introduce substituents like methylbenzyl sulfanyl groups.
  • Hydroxymethylation using furan derivatives to achieve the desired hydroxy functionality.

Yield and Purity

The optimization of synthesis routes is crucial for achieving high yield and purity. Recent advancements in synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, may enhance the efficiency of producing this compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole structure significantly influenced antimicrobial potency, suggesting similar evaluations for the target compound could yield promising results .

Case Study 2: Anticancer Activity

In vitro studies on pyrrolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. One derivative showed a notable reduction in viability of HT-29 colorectal cancer cells, indicating that further exploration of this compound could reveal valuable insights into its anticancer potential .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,3-dione Derivatives

Several pyrrolidine-2,3-dione derivatives share structural similarities with the target compound, differing primarily in substituent groups:

Compound Name Key Substituents Molecular Weight Reported Bioactivity Reference ID
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Chlorophenyl, dimethoxyphenyl, methoxypropyl 445.89 g/mol Anticancer (in vitro cytotoxicity)
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Benzofuran, trimethoxyphenyl, methylthiadiazole ~550 g/mol* Antimicrobial (broad-spectrum)
Target Compound 5-Methylfuran, pyridin-4-yl, 4-methylbenzylthio ~600 g/mol* Not explicitly reported (inferred) -

Notes:

  • The target compound’s pyridin-4-yl group may enhance solubility and membrane permeability compared to bulkier aryl groups (e.g., trimethoxyphenyl in ).
  • The 4-methylbenzylsulfanyl-thiadiazole substituent could improve thiol-mediated enzyme inhibition, as seen in other thiadiazole derivatives .
Functional Analogues: Thiadiazole-Containing Compounds

The 1,3,4-thiadiazole moiety is a critical pharmacophore in medicinal chemistry. Key comparisons include:

Compound Name Thiadiazole Substituent Bioactivity Reference ID
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole with sulfanyl linkages Antibacterial (Gram-positive pathogens)
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate Thiadiazole-pyrimidine hybrid Antifungal (Candida spp.)
Target Compound Thiadiazole with 4-methylbenzylsulfanyl Inferred enzyme inhibition (e.g., kinases) -

Key Observations :

  • Sulfanyl groups in thiadiazoles (as in the target compound) enhance interactions with cysteine residues in enzymes, a mechanism exploited in kinase inhibitors .

Biological Activity

The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core with several functional groups:

  • Hydroxy group : Affects solubility and potential hydrogen bonding.
  • Furan ring : Known for various biological activities.
  • Thiadiazole moiety : Often associated with antibacterial properties.
  • Pyridine ring : Contributes to the compound's interaction with biological targets.

Structural Formula

C25H26N2O6S\text{C}_{25}\text{H}_{26}\text{N}_2\text{O}_6\text{S}

Key Features

FeatureDescription
Molecular Weight450.5 g/mol
Functional GroupsHydroxy, furan, thiadiazole, pyridine
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds similar to this structure exhibit antimicrobial activity . For instance, derivatives containing the pyrrolidine-2,3-dione scaffold have shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The mechanism involves inhibition of essential bacterial proteins such as PBP3 (Penicillin-Binding Protein 3), which is crucial for bacterial cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties . Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the furan and thiadiazole groups may enhance these effects by interacting with specific cellular pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxy(methylidene) group can form hydrogen bonds with enzyme active sites.
  • Receptor Modulation : The aromatic rings may facilitate binding to receptor sites, influencing signaling pathways.
  • Antioxidant Activity : The furan moiety can scavenge free radicals, providing protective effects against oxidative stress.

Study 1: Antibacterial Efficacy

A study conducted on pyrrolidine derivatives showed that compounds containing a similar structure inhibited PBP3 activity effectively. In vitro assays demonstrated that several derivatives achieved over 60% inhibition at concentrations of 100 µM. This highlights the potential for developing new antibacterial agents targeting multidrug-resistant strains .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, a series of pyrrolidine-based compounds were screened for cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The structural features contributing to this activity were identified as critical for optimizing future drug development .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialPseudomonas aeruginosaInhibition of PBP3
AnticancerVarious cancer cell linesCytotoxicity (IC50 < 10 µM)
AntioxidantHuman fibroblastsReduction in oxidative stress markers

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